4-Bromo-2-tert-butylbenzoic acid 4-Bromo-2-tert-butylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 14034-99-2
VCID: VC8238178
InChI: InChI=1S/C11H13BrO2/c1-11(2,3)9-6-7(12)4-5-8(9)10(13)14/h4-6H,1-3H3,(H,13,14)
SMILES: CC(C)(C)C1=C(C=CC(=C1)Br)C(=O)O
Molecular Formula: C11H13BrO2
Molecular Weight: 257.12 g/mol

4-Bromo-2-tert-butylbenzoic acid

CAS No.: 14034-99-2

Cat. No.: VC8238178

Molecular Formula: C11H13BrO2

Molecular Weight: 257.12 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-tert-butylbenzoic acid - 14034-99-2

Specification

CAS No. 14034-99-2
Molecular Formula C11H13BrO2
Molecular Weight 257.12 g/mol
IUPAC Name 4-bromo-2-tert-butylbenzoic acid
Standard InChI InChI=1S/C11H13BrO2/c1-11(2,3)9-6-7(12)4-5-8(9)10(13)14/h4-6H,1-3H3,(H,13,14)
Standard InChI Key UXDSSKSOCWZAES-UHFFFAOYSA-N
SMILES CC(C)(C)C1=C(C=CC(=C1)Br)C(=O)O
Canonical SMILES CC(C)(C)C1=C(C=CC(=C1)Br)C(=O)O

Introduction

Structural and Physical Properties

Key Structural Features

  • Core structure: Benzene ring with a carboxylic acid group (-COOH) at position 1, a tert-butyl group (-C(CH₃)₃) at position 2, and a bromine atom at position 4 .

  • Stereochemistry: The substituents are arranged in a meta configuration relative to the carboxylic acid group .

PropertyValueSource
Molecular FormulaC11H13BrO2\text{C}_{11}\text{H}_{13}\text{BrO}_2
Molecular Weight257.12 g/mol
Purity (Typical)≥95%
Physical StateSolid at room temperature
Storage ConditionsDark, dry, room temperature

Spectroscopic Identifiers

  • SMILES: CC(C)(C)C1=C(C=CC(=C1)Br)C(=O)O .

  • InChIKey: UXDSSKSOCWZAES-UHFFFAOYSA-N .

Synthesis Methods

Electrophilic Bromination

The primary synthesis route involves bromination of 2-tert-butylbenzoic acid. The carboxylic acid group directs bromine to the meta position (position 4), while the tert-butyl group influences regioselectivity via steric and electronic effects .

Procedure:

  • Substrate: 2-tert-Butylbenzoic acid.

  • Reagents: Bromine (Br2\text{Br}_2), nitric acid (HNO3\text{HNO}_3), silver nitrate (AgNO3\text{AgNO}_3) .

  • Conditions: Acetic acid solvent, reflux, 1–2 hours .

  • Yield: ~36% (analogous reactions) .

Organometallic Coupling

Alternative methods involve Suzuki-Miyaura coupling, though direct evidence for this compound is limited. For example, tert-butyl-protected aryl boronic esters may react with brominated partners to form intermediates .

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, alkoxides) under palladium-catalyzed conditions or via SNAr mechanisms .

Example Reaction:
4-Bromo-2-tert-butylbenzoic acid+R-NH2Pd catalyst4-Amino-2-tert-butylbenzoic acid\text{4-Bromo-2-tert-butylbenzoic acid} + \text{R-NH}_2 \xrightarrow{\text{Pd catalyst}} \text{4-Amino-2-tert-butylbenzoic acid}

Carboxylic Acid Derivatives

The -COOH group reacts to form esters, amides, or salts. For instance, esterification with methanol in H2SO4\text{H}_2\text{SO}_4 yields methyl 4-bromo-2-tert-butylbenzoate .

Steric Effects

The tert-butyl group sterically hinders reactions at ortho positions, favoring substitutions at para or meta sites .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Used in synthesizing active pharmaceutical ingredients (APIs) requiring brominated aromatic scaffolds, such as kinase inhibitors or antimicrobial agents .

Agrochemicals

Serves as a precursor for herbicides or fungicides, leveraging the bromine atom for bioactivity modulation .

Material Science

Potential applications in polymer chemistry due to its rigid, halogenated structure, enhancing thermal stability or UV resistance.

HazardClassificationPrecautions
Skin IrritationGHS 07 (Toxic)Wear gloves and protective clothing
Eye IrritationGHS 07 (Toxic)Use goggles and face shield
Respiratory IrritationGHS 07 (Toxic)Avoid inhalation; use fume hood

Pictograms: GHS07 (Toxic) .

Analytical Characterization

Chromatographic Data

  • HPLC Purity: ≥95% (reverse-phase C18 column, UV detection at 254 nm) .

  • NMR Data:

    • *1H NMR^1\text{H NMR} (CDCl₃): δ 1.85 (s, 9H, -C(CH₃)₃), 7.86 (d, 1H, ArH), 8.26 (dd, 1H, ArH), 8.62 (d, 1H, ArH) .

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